4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-phenylsulfanyl-2-pyridin-3-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4S/c23-17-10-8-15(9-11-17)20-19(13-24)22(28-18-6-2-1-3-7-18)27-21(26-20)16-5-4-12-25-14-16/h1-12,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYUFHOODGQKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145719 | |
| Record name | 4-(4-Chlorophenyl)-6-(phenylthio)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320418-64-2 | |
| Record name | 4-(4-Chlorophenyl)-6-(phenylthio)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320418-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-6-(phenylthio)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through a thiolation reaction using a thiol reagent.
Incorporation of the Pyridinyl Group: The pyridinyl group can be incorporated through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
Compound A : 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile (CAS: 320417-80-9)
- Structure: Replaces 4-chlorophenyl with isopropylamino.
- Reduced steric hindrance compared to the bulky 4-chlorophenyl. Lower logP (predicted) due to the polar amino group .
Compound B : 4-(Diethylamino)-6-phenyl-2-([3-(trifluoromethyl)benzyl]sulfanyl)-5-pyrimidinecarbonitrile
- Structure: Substitutes 4-chlorophenyl with diethylamino and modifies position 2 with a trifluoromethylbenzylsulfanyl group.
- Diethylamino increases solubility but reduces aromatic stacking interactions .
Substituent Variations at Position 2
Compound C : 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile
- Structure : Replaces 3-pyridinyl with 4-chlorobenzylsulfanyl and adds a 2-methylpropyl group at position 3.
- Impact :
Compound D : 4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile (CAS: 1189434-77-2)
- Structure : Substitutes 3-pyridinyl with methylsulfanyl and modifies position 6 with 3,4-dimethoxyphenyl.
- Methylsulfanyl offers simpler reactivity compared to phenylsulfanyl .
Substituent Variations at Position 6
Compound E : 4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile (CAS: 320418-02-8)
- Structure: Replaces phenylsulfanyl with diethylamino.
- Impact: Diethylamino significantly increases polarity and water solubility.
Comprehensive Data Table
Pharmacological and Physicochemical Insights
Target Compound :
- Advantages : The 3-pyridinyl group enables specific hydrogen bonding with biological targets (e.g., kinase ATP pockets), while phenylsulfanyl provides moderate lipophilicity for membrane penetration.
- Limitations : High molecular weight (425.9 g/mol) may reduce oral bioavailability.
- Key Comparisons: Antiviral Activity: Compounds with pyridinyl groups (e.g., Target, Compound A) show promise in antiviral assays, likely due to mimicry of nucleoside structures . Solubility: Amino-substituted analogs (Compounds A, B) exhibit higher aqueous solubility but lower logP values compared to the target.
Biological Activity
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a chlorophenyl group, a phenylsulfanyl group, and a pyridinyl moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 320418-64-2
- Molecular Formula: C22H13ClN4S
- Molar Mass: 400.88 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C22H13ClN4S |
| Molar Mass | 400.88 g/mol |
| CAS Number | 320418-64-2 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial enzyme systems.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's, where the breakdown of acetylcholine is impaired.
Table 2: Enzyme Inhibition Studies
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, suggesting that it may interfere with cancer cell metabolism or induce apoptosis.
Case Study: Anticancer Evaluation
In a study published in the Brazilian Journal of Pharmaceutical Sciences, derivatives of similar compounds were tested against several cancer cell lines. The results indicated a dose-dependent response in cell viability reduction, with IC50 values suggesting moderate potency against certain types of cancer cells .
Hypoglycemic Effects
The compound has also been investigated for its hypoglycemic activity. Research suggests that it may enhance insulin sensitivity or promote glucose uptake in cells, making it a candidate for diabetes management.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Interaction: The binding to AChE and urease suggests that the compound can effectively modulate enzyme activity.
- Cellular Uptake: The presence of pyridine and pyrimidine rings may facilitate cellular uptake and interaction with metabolic pathways.
- Receptor Modulation: Potential interaction with receptors involved in glucose metabolism could explain its hypoglycemic effects.
Q & A
Q. Table 1: Representative Pyrimidinecarbonitrile Derivatives and Properties
| Compound | Melting Point (°C) | C (%) Observed (Theoretical) | Key Spectral Data (IR, cm⁻¹) |
|---|---|---|---|
| 4h (Analogous structure) | 222 | 66.22 (67.10) | ν(C≡N): 2220; ν(C-S): 690 |
| 4i | 229–231 | 53.55 (54.80) | ν(NH₂): 3350–3450 |
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
A multi-technique approach is required:
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C-S at ~690 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), pyridinyl protons (δ 8.5–9.0 ppm) .
- ¹³C NMR : Carbonitrile carbon at ~115 ppm, pyrimidine carbons at 155–165 ppm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., M⁺ at m/z 425 for C₂₂H₂₀ClN₃S₂) and fragmentation patterns .
- Elemental Analysis : Monitor purity; deviations (>1% for C/H/N) indicate impurities requiring column chromatography .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thiols) .
- Waste Management : Segregate halogenated waste (e.g., chlorophenyl groups) and dispose via licensed hazardous waste facilities .
Advanced: How can synthesis conditions be optimized to improve yield and purity?
Answer:
- Solvent Optimization : Replace water with polar aprotic solvents (e.g., DMF) to enhance reaction rates. shows aqueous conditions yield ~70% purity; switching to DMF may reduce side products.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization. demonstrates improved yields (~85%) using ammonium acetate in analogous syntheses .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1–2 hours vs. 8 hours) while maintaining yields >80% .
Advanced: How to resolve discrepancies in elemental analysis data (e.g., low carbon content)?
Answer:
Discrepancies often arise from incomplete purification or hydrate formation. Mitigation strategies include:
- HPLC Purity Checks : Use C18 columns (acetonitrile/water gradient) to quantify impurities.
- Thermogravimetric Analysis (TGA) : Detect adsorbed solvents or hydrates (e.g., weight loss at 100–150°C).
- Single-Crystal X-ray Diffraction : Confirm molecular composition and crystallinity (e.g., resolves packing motifs and H-bonding networks) .
Advanced: What crystallographic methods elucidate the molecular conformation of this compound?
Answer:
- X-ray Crystallography : Resolve bond lengths (e.g., C-S: 1.78–1.82 Å) and dihedral angles (e.g., 85–90° between pyrimidine and chlorophenyl groups). reports monoclinic symmetry (P2₁/c) with π-π stacking (3.5–4.0 Å) stabilizing the lattice .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts contribute ~15% to crystal packing) .
Advanced: How to design bioactivity assays based on structural analogs?
Answer:
Leverage pharmacophores from related pyrimidine derivatives:
- Phosphodiesterase Inhibition : Use enzymatic assays (e.g., PDE4B isoform) with cAMP as substrate, as seen in pyridine analogs (IC₅₀ ~0.5 μM) .
- Antifungal Screening : Test against Candida albicans via broth microdilution (MIC ≤16 μg/mL for thienyl-substituted analogs) .
Advanced: How to analyze substituent effects on electronic properties and reactivity?
Answer:
- Computational Studies : Perform DFT calculations (B3LYP/6-311G**) to map electron density (e.g., chlorophenyl groups reduce HOMO-LUMO gaps by ~0.5 eV) .
- Cyclic Voltammetry : Measure redox potentials; electron-withdrawing groups (e.g., -CN) shift oxidation peaks by +0.3 V .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
